molecular formula C13H18ClN3O B1667107 Aminopyrine hydrochloride CAS No. 6170-29-2

Aminopyrine hydrochloride

Cat. No.: B1667107
CAS No.: 6170-29-2
M. Wt: 267.75 g/mol
InChI Key: ZEDWHCCELDCMBG-UHFFFAOYSA-N
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Description

Aminopyrine hydrochloride is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties. Use of this product is concurrent with risk of Agranulocytosis. A breath test with 13C-labeled aminopyrine has been used as a non-invasive measure of Cytochrome P-450 metabolic activity in Liver function tests.

Properties

CAS No.

6170-29-2

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;/h5-9H,1-4H3;1H

InChI Key

ZEDWHCCELDCMBG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aminopyrine HCl, Aminopyrine hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aminopyrine hydrochloride was prepared from the free base (Aldrich) by treatment with HCl in ether. lodosobenzene (1650 mg, 7.5 mmol, prepared according to the method of Saltzman et al., Org. Synth., 43:60-61 (1963)) was added with stirring at room temperature in portions every 30 min to a solution of octachloro-octachloro tetrasulfonato Fe(III) porphyrin (6.2 mg 3.9 μmol) in 50 ml of 80:20 H2O:CH3CN containing 678 mg (3.0 mmol) of aminopyrine. Two hr after the last addition of the oxidant, the solution was evaporated under reduced pressure at 50° C. The residue was dissolved in 20 ml of aqueous Na2CO3 solution, and the solution was extracted with CH2Cl2 (3×50 ml). The organic layer was dried over Na2CO3 and evaporated under reduced pressure. The residue was chromatographed on silica gel, eluting with 1:25 methanol:methylene chloride. Seven oxidation products were obtained from the eluate (see Scheme 2): 2,3-dimethyl-4-monomethylamino-1-phenyl-3-pyrazolin5-one (AP-1); 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (AP-2); 4formylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (AP-3); 2,3-dimethyl-4hydroxyamino-1-phenyl-3-pyrazolin-5-one (AP-4); 4-dimethylamino-3hydroxymethyl-2-methyl-1-phenyl-3-pyrazolin-5-one (AP-5); 4-dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one-4-oxide (AP-6); and 4-dimethyl-2,3dimethyl-1-(4-hydroxyphenyl)-3-pyrazolin-5-one (AP-7), 4-formylamino-2-methyl1-phenyl-3-pyrazolin-5-one (AP-8), and 4-formylamino-3-hydroxymethyl-2methyl-1-phenyl-3-pyrazolin-5-one (AP-9).
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[Compound]
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4-dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one-4-oxide
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[Compound]
Name
4-dimethyl-2,3dimethyl-1-(4-hydroxyphenyl)-3-pyrazolin-5-one
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Name
4-formylamino-2-methyl1-phenyl-3-pyrazolin-5-one
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4-formylamino-3-hydroxymethyl-2methyl-1-phenyl-3-pyrazolin-5-one
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[Compound]
Name
octachloro-octachloro tetrasulfonato Fe(III) porphyrin
Quantity
6.2 mg
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Quantity
50 mL
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solvent
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678 mg
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Name
2,3-dimethyl-4hydroxyamino-1-phenyl-3-pyrazolin-5-one
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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